molecular formula C7H8Cl2N2 B1457764 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine CAS No. 23372-18-1

3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine

Cat. No.: B1457764
CAS No.: 23372-18-1
M. Wt: 191.05 g/mol
InChI Key: LTZVGQKKMUJHKY-UHFFFAOYSA-N
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Description

3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine is a versatile heteroaromatic building block designed for advanced research and development. Its molecular structure, featuring both a reactive chloromethyl group and a halogenated pyridazine ring, makes it a valuable precursor in coordination chemistry and materials science. Researchers can utilize this compound to synthesize novel ligands for transition metal complexes, which have shown relevance as catalysts in organic reactions and as components in molten salt catalytic systems . The chloromethyl group is a key functional handle for further derivatization, enabling its incorporation into larger molecular frameworks or polymeric materials. This compound is provided with comprehensive characterization data, including 1H-NMR, Mass Spectrometry, and HPLC analysis, to ensure identity and purity for your research applications . Please note: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should review all relevant safety information before use.

Properties

IUPAC Name

3-chloro-4-(chloromethyl)-5,6-dimethylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c1-4-5(2)10-11-7(9)6(4)3-8/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZVGQKKMUJHKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=C1CCl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Dimethylpyridazine Derivatives

The most common approach employs chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloromethyl substituent selectively.

  • Starting Material: 5,6-dimethylpyridazine or its chlorinated precursors.
  • Reagents: Thionyl chloride or phosphorus pentachloride.
  • Conditions: Controlled temperature and reaction time to avoid over-chlorination or decomposition.
  • Solvents: Inert solvents such as dichloromethane or chloroform are typically used to maintain reaction control.

This method allows for selective chlorination at the 4-position to yield this compound with good yields and purity.

Catalytic Hydrogenation and Subsequent Diazotization (Patent Method)

A related method described in patent literature involves:

  • Starting from 3,5-dimethyl-4-methoxy-2-cyanopyridine.
  • Catalytic hydrogenation in an inert diluent (e.g., dichloroethane, methylene chloride) at temperatures ranging from -30°C to 50°C, preferably -20°C to 0°C.
  • Removal of catalyst and solvent evaporation.
  • Treatment of the residue in aqueous acidic solution to perform diazotization under hydrolyzing conditions, leading to chloromethyl substitution.

This multi-step process achieves the chloromethylation indirectly by first modifying the precursor and then converting functional groups to the desired chloromethyl substituent.

Data Table Summarizing Preparation Conditions

Preparation Step Reagents/Conditions Yield (%) Notes
Chlorination with thionyl chloride SOCl2, controlled temperature, inert solvent Not specified Selective chloromethylation at position 4
Catalytic hydrogenation and diazotization Catalyst (unspecified), dichloroethane, -20 to 0°C, aqueous acidic diazotization Not specified Multi-step indirect chloromethylation
Sodium in methanol methanolysis Metallic sodium, absolute methanol, room temperature 76.2% Produces methoxy intermediate for further chlorination

Research Findings and Analysis

  • The chlorination method using thionyl chloride or phosphorus pentachloride is the most straightforward and widely used approach, providing good control over substitution positions and functional group integrity.
  • The catalytic hydrogenation and diazotization process, while more complex, allows for the preparation starting from cyanopyridine derivatives, which may be advantageous when these are more readily available or when intermediate isolation is to be avoided.
  • The sodium-mediated methanolysis is useful for preparing methoxy intermediates, which can be transformed into chloromethyl derivatives through subsequent chlorination steps.
  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence the yield and purity of the target compound.
  • The use of inert solvents and low temperatures (-20 to 0°C) during hydrogenation and diazotization steps minimizes side reactions and degradation.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form 3-chloro-4-(methyl)-5,6-dimethylpyridazine.

Common Reagents and Conditions

    Substitution: Sodium methoxide (NaOCH3) in methanol is commonly used for nucleophilic substitution reactions.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium is used for oxidation of methyl groups.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for reduction reactions.

Major Products

    Substitution: 3-Methoxy-4-(methoxymethyl)-5,6-dimethylpyridazine.

    Oxidation: this compound-2-carboxylic acid.

    Reduction: 3-Chloro-4-(methyl)-5,6-dimethylpyridazine.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine has been utilized as a precursor in the synthesis of various pharmaceutical compounds. Notably, it has been involved in the development of Hsp90 inhibitors, which are promising candidates for cancer treatment due to their ability to disrupt protein folding and stability in cancer cells. For instance, studies have shown that derivatives of this compound exhibit antitumor activity against various cancer cell lines .

Agricultural Chemistry

The compound also finds applications in agricultural chemistry as an active ingredient in herbicides and pesticides. It has demonstrated efficacy against a range of pests and weeds, contributing to improved crop yields. The chloromethyl groups enhance its reactivity, allowing for the development of more potent agrochemicals .

Material Science

In material science, this compound serves as a building block for synthesizing polymers and resins. These materials exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .

Table 1: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPrecursor for Hsp90 inhibitors with antitumor activity
Agricultural ChemistryActive ingredient in herbicides and pesticides
Material ScienceBuilding block for polymers with enhanced properties

Table 2: Synthesis Pathways

Synthesis MethodKey Reagents/ConditionsYield (%)
Reaction with aminesAmine + this compoundVaries
HalogenationHalogen + baseHigh
PolymerizationMonomer + catalystModerate to High

Case Study 1: Hsp90 Inhibitors Development

In a study published by Kasibhatla et al., various derivatives of this compound were synthesized and tested for their ability to inhibit Hsp90. The results indicated significant antitumor activity across multiple cancer cell lines, suggesting its potential as a therapeutic agent .

Case Study 2: Agrochemical Efficacy

Research conducted on the agricultural application of this compound demonstrated its effectiveness against common weeds in maize crops. Field trials indicated a notable increase in crop yield when applied at optimal concentrations compared to untreated plots .

Mechanism of Action

The mechanism of action of 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine involves its interaction with various molecular targets. The chlorine and methyl groups on the pyridazine ring allow it to interact with enzymes and receptors in biological systems. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridazine Family

Substituent Positioning and Reactivity
  • 6-Chloro-5-methylpyridazin-3-amine ([66346-87-0]): Shares a pyridazine backbone with chloro and methyl substituents but lacks the chloromethyl group and the second methyl. Its primary functional group is an amine at position 3, which enables conjugation reactions rather than substitution .
  • 3-Chloro-5,6-diphenylpyridazine-4-carbonitrile: Features bulkier phenyl groups at positions 5 and 6, reducing solubility compared to the target compound. The cyano group at position 4 reacts with hydrazine to form fused heterocycles, demonstrating the reactivity of chloro-substituted pyridazines .
Functional Group Influence

The chloromethyl group in 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine distinguishes it from analogues with simple chloro or amine groups. This moiety increases electrophilicity, making it prone to nucleophilic attacks—a property exploited in derivatization for drug discovery .

Physicochemical Properties

  • Solubility : The smaller methyl groups in the target compound likely improve aqueous solubility compared to diphenyl analogues ().

Comparative Data Table

Compound Name Substituents (Positions) Molecular Weight* Reactivity Notes Biological Activity References
This compound 3-Cl, 4-CH₂Cl, 5,6-(CH₃)₂ 206.07 High reactivity at CH₂Cl site Potential Hh inhibitor
6-Chloro-5-methylpyridazin-3-amine 6-Cl, 5-CH₃, 3-NH₂ 143.58 Amine conjugation Unknown
3-Chloro-5,6-diphenylpyridazine-4-carbonitrile 3-Cl, 5,6-Ph₂, 4-CN 317.76 Reacts with hydrazine Synthetic intermediate

*Molecular weights calculated from molecular formulas.

Key Research Findings

Synthetic Utility : The chloromethyl group in this compound enables facile derivatization, as seen in pyridazine-based inhibitors like L-4 .

Reactivity Trends : Chloromethyl-substituted pyridazines exhibit higher electrophilicity than chloro- or methyl-substituted analogues, enabling diverse synthetic applications .

Biological Activity

3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine is a heterocyclic compound that has garnered interest in various fields of biological research. Its unique structure, characterized by the presence of chlorine and chloromethyl groups, suggests potential biological activities that warrant detailed exploration. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

  • Molecular Formula : C7H8Cl2N2
  • Molecular Weight : 189.06 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing promising results.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against HIV. A series of experiments demonstrated that it could inhibit HIV-1 integrase activity, which is crucial for viral replication. The IC50 values ranged from 0.19 to 3.7 µM, indicating potent activity .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within microbial and viral pathogens. The chloromethyl group may facilitate nucleophilic attack on essential enzymes or receptors, leading to disruption of normal biological functions.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against a panel of clinically relevant pathogens. The results indicated that it not only inhibited bacterial growth but also demonstrated a bactericidal effect at higher concentrations. This study underscores the potential application of this compound in treating bacterial infections .

Case Study 2: Antiviral Screening

A screening assay was conducted to evaluate the antiviral efficacy against HIV-1. The results highlighted that structural modifications could enhance potency; specifically, variations in substituents on the pyridazine ring were found to significantly influence antiviral activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or microwave-assisted techniques. For example, microwave irradiation enhances reaction efficiency in pyridazine derivatives by reducing reaction times and improving yields . Functionalization of the chloromethyl group may require inert conditions (e.g., argon atmosphere) to prevent hydrolysis. Optimization should include testing solvents (DMF, THF), temperatures (60–120°C), and catalysts (e.g., Pd-based catalysts for cross-coupling reactions) .

Q. How can researchers assess the reactivity of the chloromethyl and chloro substituents in this compound?

  • Methodological Answer : Reactivity can be probed through nucleophilic substitution experiments. For instance, treat the compound with amines (e.g., aliphatic/aromatic amines) under varying pH conditions to observe substitution at the chloromethyl or chloro positions. Monitor reactions via TLC or HPLC and characterize products using 1^1H/13^13C NMR and HRMS . Competitive reactivity studies (e.g., comparing rates of substitution at different sites) can clarify regioselectivity .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection are suitable. For GC-MS, derivatization may be needed to improve volatility. HPLC methods should use C18 columns with acetonitrile/water gradients and UV detection at 220–260 nm, calibrated against pure standards . Cross-validate with LC-MS for structural confirmation .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reactivity patterns of the chloromethyl group?

  • Methodological Answer : Use kinetic isotope effects (KIEs) or density functional theory (DFT) calculations to elucidate reaction pathways. For example, if hydrolysis rates conflict between studies, conduct pH-dependent kinetic experiments with deuterated solvents (D2OD_2O) to identify rate-determining steps. Compare activation energies for hydrolysis vs. nucleophilic substitution using computational models .

Q. What experimental designs are appropriate for evaluating the environmental stability and degradation products of this compound?

  • Methodological Answer : Perform accelerated degradation studies under controlled conditions (e.g., UV light, varying pH, microbial exposure). Use LC-QTOF-MS to identify degradation products. For hydrolysis studies, incubate the compound in buffered solutions (pH 3–9) at 25–50°C and monitor via NMR. Compare results to predictive software (e.g., EPI Suite) to validate degradation pathways .

Q. How can researchers design bioactivity assays to explore potential herbicidal or enzymatic inhibitory effects?

  • Methodological Answer : Conduct enzyme inhibition assays (e.g., acetylcholinesterase or ALS enzyme targets) using spectrophotometric methods. For herbicidal activity, use seed germination bioassays (e.g., Arabidopsis thaliana) with serial dilutions (0.1–100 µM). Include positive controls (e.g., flurochloridone) and measure IC50_{50} values. Validate mode of action via metabolomic profiling .

Q. What safety protocols are critical for handling this compound given its structural analogs' hazards?

  • Methodological Answer : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis. Use spark-proof equipment and grounded containers during transfers, as chloromethyl groups may react with metals or moisture . Conduct risk assessments for inhalation/contact toxicity using SDS guidelines from structurally similar compounds (e.g., chloromethyl ethers) .

Data Contradiction Analysis Example

  • Issue : Discrepancies in reported hydrolysis rates of the chloromethyl group.
  • Resolution Strategy :
    • Replicate experiments under standardized conditions (pH 7.4, 37°C).
    • Use isotopic labeling (13^{13}C-chloromethyl) to track hydrolysis products via NMR.
    • Compare with computational simulations (DFT) to identify intermediates .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine
Reactant of Route 2
3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine

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